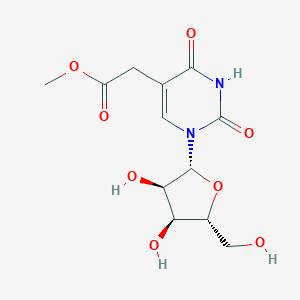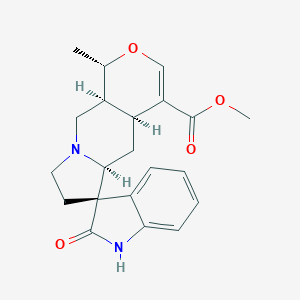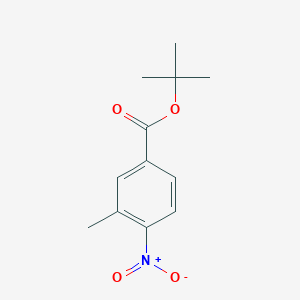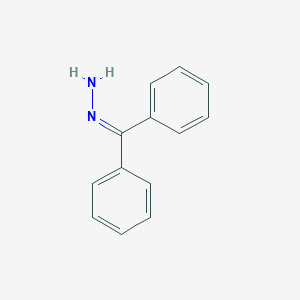
N,N-ジメチル-2-(1H-1,2,4-トリアゾール-1-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
科学的研究の応用
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
Target of Action
N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide, a derivative of 1,2,4-triazole, has been found to have promising anticancer activity . The compound’s primary targets are human cancer cell lines, including MCF-7, Hela, and A549 . It has also been suggested that these derivatives may target the aromatase enzyme .
Mode of Action
The compound interacts with its targets by forming hydrogen bonds . This interaction leads to changes in the cell, resulting in cytotoxic activity . The compound has shown promising cytotoxic activity against the Hela cell line .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can inhibit the biosynthesis of certain plant hormones
Pharmacokinetics
It is known that 1,2,4-triazole derivatives are capable of forming hydrogen bonds with different targets, which can improve their pharmacokinetic properties .
Result of Action
The result of the compound’s action is a decrease in the viability of cancer cells . Compounds similar to N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)acetamide have shown cytotoxic activities against various cancer cell lines, with IC50 value ranges of 15.6–39.8 µM for MCF-7 and HCT-116 cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide typically involves the reaction of N,N-dimethylacetamide with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the triazole, followed by nucleophilic substitution with N,N-dimethylacetamide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .
類似化合物との比較
Similar Compounds
- N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)ethylamine
- N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)propionamide
- N,N-dimethyl-2-(1H-1,2,4-triazol-1-yl)butyramide
Uniqueness
N,N-Dimethyl-1H-1,2,4-triazole-1-acetamide is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .
特性
IUPAC Name |
N,N-dimethyl-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-9(2)6(11)3-10-5-7-4-8-10/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIGUBGJPQFXLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)

